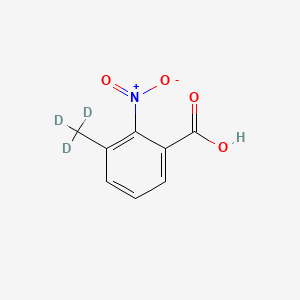![molecular formula C15H19BrN2O B13409763 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a chemical compound with the molecular formula C15H19BrN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with an ethyl group and an ethoxyaniline moiety, making it a versatile molecule for different chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide typically involves the following steps:
Reaction of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluoronitrobenzene: This reaction yields 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene.
Reduction of the nitro group: The nitro group in 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene is reduced to form the corresponding amino compound, 4-[2-(5-ethyl-2-pyridyl)ethoxy]aminobenzene.
Diazotization and treatment with aqueous HBr: The amino compound is diazotized and treated with aqueous hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]aniline: A closely related compound with similar structural features.
5-[4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzyl]-1,3-thiazolidine-2,4-dione: Another compound with a similar pyridine ring and ethoxy group
Uniqueness
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H19BrN2O |
|---|---|
Poids moléculaire |
323.23 g/mol |
Nom IUPAC |
4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline;hydrobromide |
InChI |
InChI=1S/C15H18N2O.BrH/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15;/h3-8,11H,2,9-10,16H2,1H3;1H |
Clé InChI |
VDCUSXLXJHVOLX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


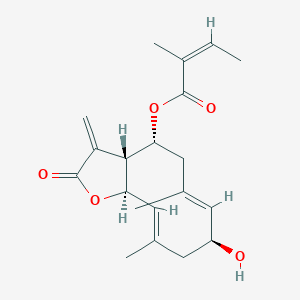
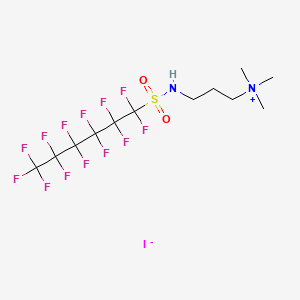
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
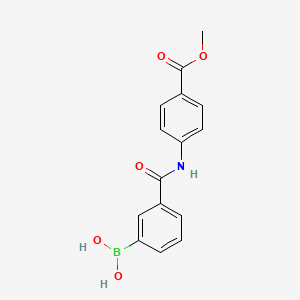
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
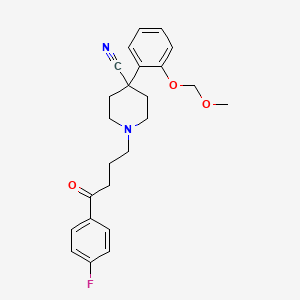

![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

